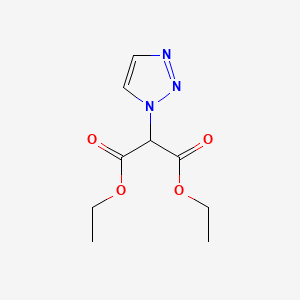![molecular formula C19H19NO6S B12530090 2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid CAS No. 653588-65-9](/img/structure/B12530090.png)
2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid is a complex organic compound that features a morpholine ring, a phenyl group, and a sulfonylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid typically involves multiple steps. One common approach is to start with the preparation of the morpholine-4-carbonyl intermediate, which is then coupled with a phenylboronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid involves its interaction with specific molecular targets. The morpholine ring and phenyl groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Morpholine-4-carbonyl)phenylboronic acid
- 3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester
- 4-(Morpholine)carboxamidophenylboronic acid
Uniqueness
2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid is unique due to its combination of functional groups, which provide a distinct set of chemical and biological properties.
Propiedades
Número CAS |
653588-65-9 |
|---|---|
Fórmula molecular |
C19H19NO6S |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
2-[4-[3-(morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C19H19NO6S/c21-18(22)13-27(24,25)17-6-4-14(5-7-17)15-2-1-3-16(12-15)19(23)20-8-10-26-11-9-20/h1-7,12H,8-11,13H2,(H,21,22) |
Clave InChI |
UCMBDRQALYRYLV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)S(=O)(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Boranediamine, N,N,N',N'-tetraethyl-1-[(1-phenylethenyl)oxy]-](/img/structure/B12530018.png)
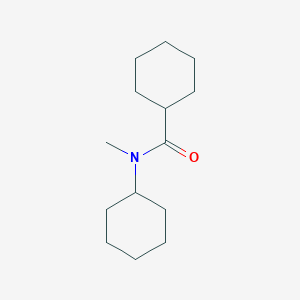
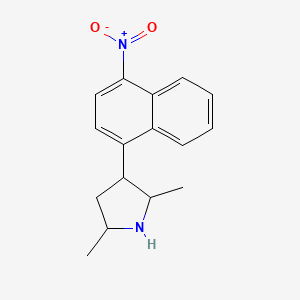
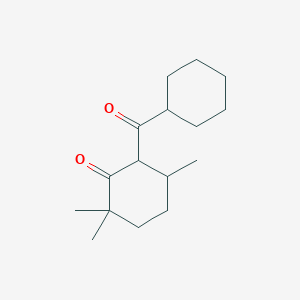
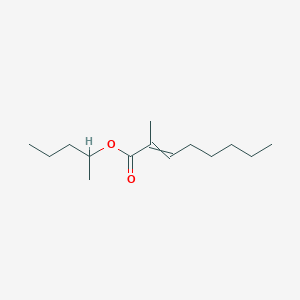


![(L-Phenylalanine, ((c) paragraph signS)-(c) paragraph sign-[(2-chloroacetyl)amino]benzenebutanoyl-L-leucyl-, methyl ester)](/img/structure/B12530062.png)
![7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12530063.png)

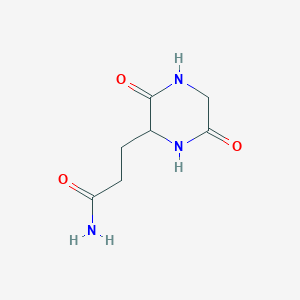
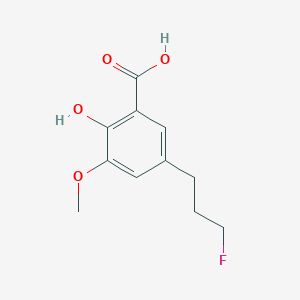
![N-(5-Bromopyridin-2-yl)-N'-[(2-ethoxy-6-fluorophenyl)methyl]thiourea](/img/structure/B12530089.png)
